molecular formula C14H10N2OS B15176424 N-(2,1-Benzisothiazol-3-yl)benzamide CAS No. 67019-28-7

N-(2,1-Benzisothiazol-3-yl)benzamide

Cat. No.: B15176424
CAS No.: 67019-28-7
M. Wt: 254.31 g/mol
InChI Key: GHBFFVPRRGRRGV-UHFFFAOYSA-N
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Description

N-(2,1-Benzisothiazol-3-yl)benzamide is a compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazol-3-yl)benzamide typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The industrial production also includes rigorous quality control measures to meet the required standards for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,1-Benzisothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds and thereby inhibiting apoptosis. This action is crucial in conditions where excessive cell death is detrimental, such as in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1-Benzisothiazol-3-yl)acetamide
  • N-(2,1-Benzisothiazol-3-yl)thiourea
  • N-(2,1-Benzisothiazol-3-yl)carboxamide

Uniqueness

N-(2,1-Benzisothiazol-3-yl)benzamide stands out due to its specific benzamide group, which imparts unique chemical and biological properties. Compared to its analogs, it has shown higher potency as an enzyme inhibitor and better pharmacokinetic properties, making it a more promising candidate for therapeutic applications.

Properties

CAS No.

67019-28-7

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

N-(2,1-benzothiazol-3-yl)benzamide

InChI

InChI=1S/C14H10N2OS/c17-13(10-6-2-1-3-7-10)15-14-11-8-4-5-9-12(11)16-18-14/h1-9H,(H,15,17)

InChI Key

GHBFFVPRRGRRGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C=CC=CC3=NS2

Origin of Product

United States

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